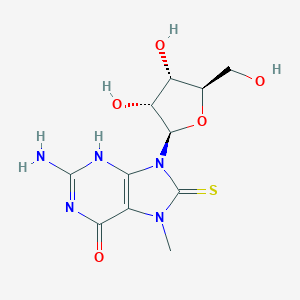
(2-Iodophenyl)hydrazine hydrochloride
Overview
Description
(2-Iodophenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C6H8ClIN2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Novel derivatives of (4-(4-iodophenyl)thiazol-2-yl)hydrazine have been synthesized and evaluated for their anti-Candida activity, showing promising results, particularly against Candida albicans and Candida krusei (Secci et al., 2012).
- A study conducted by Sheng-ping (2006) focused on synthesizing 3-acetyl-2-aryl-5-(2-iodophenyl)-1,3,4-oxadiazolines through cyclodehydration processes. These compounds were characterized through various analytical techniques (Sheng-ping, 2006).
Biological and Environmental Applications
- A probe based on 2-(2'-hydroxyphenyl) benzothiazole (HBT) has been synthesized for the ratiometric detection of hydrazine, demonstrating its potential in live-cell imaging (Goswami et al., 2013).
- A fluorescent probe was developed for detecting hydrazine in biological and water samples, utilizing dicyanoisophorone as the fluorescent group. This probe exhibits low cytotoxicity, a large Stokes shift, and a low detection limit, making it suitable for fluorescence imaging of hydrazine in HeLa cells and zebrafish (Zhu et al., 2019).
- A chemodosimeter for detecting hydrazine based on the return of excited state intramolecular proton transfer (ESIPT) was studied, enabling the detection of hydrazine in live cells (Fan et al., 2012).
- A fluorescence "turn-on" sensor was designed for detecting hydrazine in the environment, showing high selectivity and sensitivity, indicating its potential for practical applications (Jiang et al., 2020).
Analytical Applications
- Iodine monochloride has been used as a volumetric reagent for the determination of various compounds, including phenyl hydrazine hydrochloride, in the presence of hydrochloric acid and mercuric chloride (Singh et al., 1958).
- Another study employed potassium persulphate as a volumetric reagent for determining phenyl hydrazine hydrochloride among other compounds (Singh et al., 1958).
Mechanism of Action
Safety and Hazards
“(2-Iodophenyl)hydrazine hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
(2-iodophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLUKLKKUJXLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

